ethyl 4-[2-(2-methylphenyl)-4,6-dioxo-3-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate
Description
Ethyl 4-[2-(2-methylphenyl)-4,6-dioxo-3-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate is a heterocyclic compound featuring a fused pyrrolo-oxazole core. Its structure includes a 3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole scaffold substituted with a 2-methylphenyl group at position 2, a phenyl group at position 3, and an ethyl benzoate ester at position 5 via a benzoate linkage.
Properties
IUPAC Name |
ethyl 4-[2-(2-methylphenyl)-4,6-dioxo-3-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O5/c1-3-33-27(32)19-13-15-20(16-14-19)28-25(30)22-23(18-10-5-4-6-11-18)29(34-24(22)26(28)31)21-12-8-7-9-17(21)2/h4-16,22-24H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJEGTPIKQQCQIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4C)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[2-(2-methylphenyl)-4,6-dioxo-3-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate typically involves multi-step organic reactions. One common method involves the condensation of 2-methylbenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate. This intermediate then undergoes cyclization with phenylhydrazine to form the pyrrolo[3,4-d][1,2]oxazole ring system. The final step involves esterification with benzoic acid to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[2-(2-methylphenyl)-4,6-dioxo-3-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 4-[2-(2-methylphenyl)-4,6-dioxo-3-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-[2-(2-methylphenyl)-4,6-dioxo-3-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Aromatic Substituents
- 2-Methylphenyl vs. 4-Methylphenyl : The target’s 2-methylphenyl group (ortho position) may induce greater steric hindrance compared to the 4-methylphenyl (para) substituent in 5-(4-methylphenyl)-3-(2-methylpropyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione (). This could influence binding interactions in biological systems .
- Trifluoromethylphenyl () : Ethyl 4,6-dioxo-5-[3-(trifluoromethyl)phenyl]-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole-3-carboxylate incorporates a trifluoromethyl group, which enhances lipophilicity and metabolic stability compared to the target’s methylphenyl substituent .
Ester Groups
- The ethyl benzoate moiety is a common feature in several analogs (e.g., I-6230, I-6473 in ). However, its positioning at the benzoate linkage in the target compound may modulate solubility and bioavailability differently compared to phenethylamino or thioether linkages .
Structural and Functional Comparison Table
Implications of Structural Variations
- Bioactivity : The target’s ortho-methylphenyl group may hinder enzymatic degradation compared to para-substituted analogs, while the trifluoromethylphenyl analog () could exhibit enhanced membrane permeability .
- Solubility: The ethyl benzoate group in the target compound likely improves aqueous solubility relative to alkylated derivatives (e.g., isobutyl in ) but may reduce it compared to amino-linked analogs () .
Biological Activity
Ethyl 4-[2-(2-methylphenyl)-4,6-dioxo-3-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to summarize the findings related to its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Structure
The compound features a pyrrolo[3,4-d][1,2]oxazole core which is known for its diverse biological activities. The presence of multiple functional groups contributes to its reactivity and interaction with biological targets.
Molecular Formula
The molecular formula of this compound is C₁₉H₁₈N₂O₄.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. Studies suggest that it may act as an inhibitor of cyclooxygenase (COX), particularly COX-2, which is implicated in inflammatory processes. This aligns with findings from related compounds in the pyrrolo series that exhibit analgesic and anti-inflammatory properties .
Pharmacological Effects
Research indicates that derivatives of pyrrolo compounds often demonstrate:
- Analgesic Activity : The compound has shown promise in reducing pain responses in preclinical models.
- Anti-inflammatory Effects : Inhibition of COX enzymes suggests potential use in treating inflammatory conditions.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Analgesic | Effective in pain models | , |
| Anti-inflammatory | Inhibits COX enzymes | , |
| Cytotoxicity | Exhibits selective cytotoxic effects | , |
Study on Analgesic Properties
A study investigated the analgesic effects of a closely related pyrrolo compound. The results indicated significant pain relief in rodent models when administered at specific dosages. The mechanism was linked to COX inhibition and modulation of inflammatory pathways .
Research on Anti-inflammatory Effects
Another study focused on the anti-inflammatory properties of pyrrolo derivatives. The compounds were tested against standard anti-inflammatory drugs like Meloxicam. Results demonstrated superior selectivity for COX-2 over COX-1, suggesting a favorable safety profile for long-term use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
